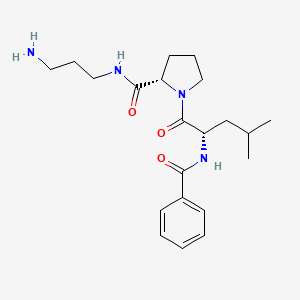
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- is a complex organic compound that belongs to the class of amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- typically involves the amidation of L-proline with ammonia in an organic solvent. This process can be catalyzed by enzymes to achieve high concentrations of the desired product. For instance, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C, a conversion rate of 80% can be achieved at a substrate concentration of 145 mM .
Industrial Production Methods: In industrial settings, the production of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- can be optimized by employing biocatalysis. This method not only enhances the yield but also minimizes waste and avoids the use of halogenated solvents. The stability of the immobilized enzyme and the high optical purity of the product make this approach highly desirable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- undergoes various chemical reactions, including amidation, hydrolysis, and substitution reactions. The amidation process is particularly significant as it involves the transformation of acids into amides without substrate activation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, acyl chlorides, and various organic solvents such as 2-methyl-2-butanol. The reactions are typically carried out at elevated temperatures (e.g., 70°C) to achieve optimal conversion rates .
Major Products Formed: The major products formed from these reactions include high-purity amides, which are essential intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals due to its role as a key intermediate. Additionally, its unique structural properties make it valuable in the study of enzyme-catalyzed reactions and the development of biocatalytic processes .
Wirkmechanismus
The mechanism of action of L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing enzyme-catalyzed amidation, which is a crucial step in the synthesis of various bioactive molecules. The molecular targets include enzymes such as CalB, which facilitate the conversion of acids into amides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- include other L-proline derivatives and amides such as L-proline amide hydrolase and D-leucyl-N-(3-chlorobenzyl)-L-prolinamide .
Uniqueness: What sets L-Prolinamide, N-benzoyl-L-leucyl-N-(3-aminopropyl)- apart from other similar compounds is its high optical purity and the efficiency of its biocatalytic synthesis. The use of immobilized enzymes in its production not only enhances the yield but also ensures the stability and purity of the final product .
Eigenschaften
CAS-Nummer |
502761-28-6 |
|---|---|
Molekularformel |
C21H32N4O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2S)-N-(3-aminopropyl)-1-[(2S)-2-benzamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N4O3/c1-15(2)14-17(24-19(26)16-8-4-3-5-9-16)21(28)25-13-6-10-18(25)20(27)23-12-7-11-22/h3-5,8-9,15,17-18H,6-7,10-14,22H2,1-2H3,(H,23,27)(H,24,26)/t17-,18-/m0/s1 |
InChI-Schlüssel |
SDRVOLKHUSGAMT-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCCCN)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
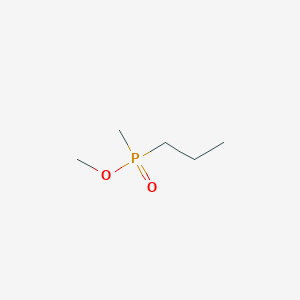
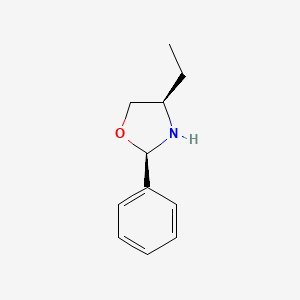
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
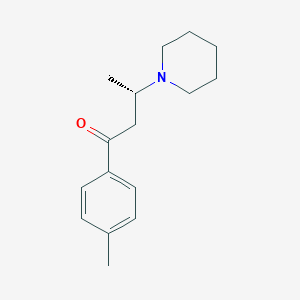
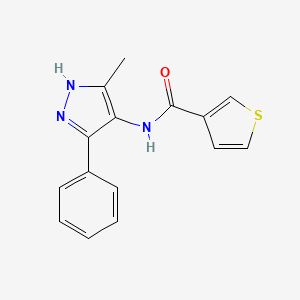
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

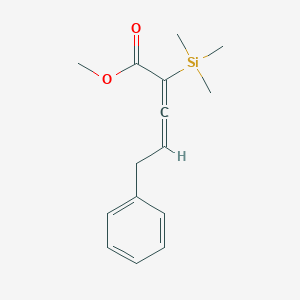
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
